molecular formula C19H17N3O3S B4385928 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone

6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone

Cat. No. B4385928
M. Wt: 367.4 g/mol
InChI Key: TZCKXYOLMODNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone, also known as MPTP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone exerts its effects through the inhibition of MAO-B, an enzyme that catalyzes the breakdown of dopamine in the brain. By inhibiting MAO-B, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone increases the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease. 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer treatment, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has been found to induce apoptosis and inhibit the growth of cancer cells. In Parkinson's disease, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has been shown to increase the levels of dopamine in the brain and prevent the degeneration of dopaminergic neurons. In inflammation, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has several advantages for lab experiments, including its ability to inhibit the activity of MAO-B and induce apoptosis in cancer cells. However, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone, including its potential use in combination with other drugs for cancer treatment, its use in the treatment of other neurological disorders, and the development of new derivatives with improved efficacy and safety profiles. Further studies are also needed to fully understand the mechanism of action of 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand the potential of 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone in the treatment of various diseases.

Scientific Research Applications

6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and inflammation. Studies have shown that 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has been found to have neuroprotective effects, particularly in the treatment of Parkinson's disease, by inhibiting the activity of monoamine oxidase B (MAO-B) and preventing the degeneration of dopaminergic neurons. 6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)16(23)12-26-19-21-18(24)11-17(20)22(19)14-5-3-2-4-6-14/h2-11H,12,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCKXYOLMODNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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